molecular formula C17H17N5O3 B2637975 3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034433-11-7

3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2637975
CAS No.: 2034433-11-7
M. Wt: 339.355
InChI Key: OGRGLDMBTIVBAZ-UHFFFAOYSA-N
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Description

3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Azetidine Ring Formation: The pyrazole derivative is then reacted with azetidin-3-ylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the azetidinyl-pyrazole intermediate.

    Imidazolidine-2,4-dione Formation: The final step involves the cyclization of the azetidinyl-pyrazole intermediate with urea or its derivatives under basic conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods like crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and imidazolidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, targeting the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple nitrogen atoms.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: Research indicates possible antimicrobial properties, making it a candidate for developing new antibiotics.

Industry

    Material Science: Used in the development of novel materials with specific electronic or mechanical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the imidazolidine ring.

    3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2-one: Lacks one of the carbonyl groups in the imidazolidine ring.

Uniqueness

The presence of both the pyrazole and imidazolidine-2,4-dione rings in 3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione provides a unique combination of electronic and steric properties, enhancing its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry.

Properties

IUPAC Name

3-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-20-14(7-13(19-20)11-5-3-2-4-6-11)16(24)21-9-12(10-21)22-15(23)8-18-17(22)25/h2-7,12H,8-10H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRGLDMBTIVBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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